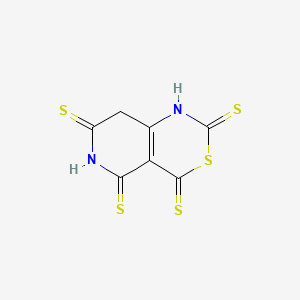
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
類似化合物との比較
Similar Compounds
Similar compounds might include other heterocyclic thiazines or pyridine derivatives. Examples could be:
- 2H-Pyrido(3,2-d)(1,3)thiazine
- 2H-Pyrido(2,3-d)(1,3)thiazine
Uniqueness
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which can impart distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
64247-57-0 |
|---|---|
分子式 |
C7H4N2S5 |
分子量 |
276.5 g/mol |
IUPAC名 |
1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione |
InChI |
InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11) |
InChIキー |
JMKPVLONWRCQJT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















